Octafluoroadipoyl difluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

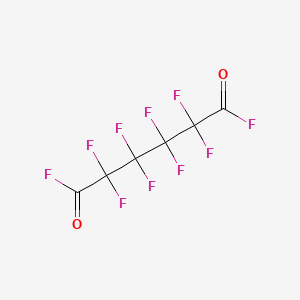

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCJTUAVVJFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191317 | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37881-62-2 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octafluoroadipoyl Difluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Perfluorinated Building Block

Octafluoroadipoyl difluoride, with the chemical formula C₆F₁₀O₂, is a perfluorinated diacyl fluoride that serves as a crucial building block in the synthesis of advanced fluoropolymers and other specialty chemicals.[1] Its structure, featuring a fully fluorinated four-carbon chain capped by two reactive acyl fluoride groups, imparts unique properties to the materials derived from it. These properties often include exceptional thermal stability, chemical inertness, and low surface energy, making them highly valuable in demanding applications across various industries.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a particular focus on the underlying scientific principles and practical considerations for its use in a research and development setting.

Synthesis of this compound: The Simons Electrochemical Fluorination

The primary industrial method for the synthesis of perfluorinated organic compounds, including this compound, is the Simons electrochemical fluorination (ECF) process.[1][2][3] This technique, developed by Joseph H. Simons in the 1930s, offers a direct and cost-effective route to replace all hydrogen atoms in an organic molecule with fluorine.[1][3]

The Underlying Chemistry of Simons ECF

The Simons process involves the electrolysis of a solution of an organic substrate in anhydrous hydrogen fluoride (aHF).[1][4] For the synthesis of this compound, the typical starting material is adipoyl chloride. The electrolysis is carried out in a specialized cell equipped with a nickel anode and a cathode (often also nickel or steel).[1][4][5]

The precise mechanism of the Simons process is complex and thought to be a heterogeneous process occurring at the surface of the nickel anode.[6] It is believed that a layer of high-valent nickel fluoride (NiF₃ or NiF₄) is formed electrochemically on the anode surface.[4][6] This nickel fluoride layer then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate and being subsequently regenerated by the electrochemical process.[6] This indirect fluorination mechanism avoids the direct use of highly reactive and difficult-to-handle elemental fluorine.

The overall reaction for the synthesis of this compound from adipoyl chloride can be represented as:

ClCO(CH₂)₄COCl + 10HF → FCO(CF₂)₄COF + 10H₂ + 2HCl

It is crucial to maintain anhydrous conditions throughout the process, as the presence of water can lead to side reactions and corrosion of the apparatus.[1]

Experimental Protocol: A Representative Synthesis

While specific industrial parameters are often proprietary, the following protocol outlines the key steps and considerations for a laboratory-scale synthesis of this compound via Simons ECF of adipoyl chloride.

Materials and Equipment:

-

Simons electrochemical fluorination cell (with nickel anode and cathode)

-

Anhydrous hydrogen fluoride (aHF)

-

Adipoyl chloride

-

Power supply for electrolysis

-

Low-temperature condenser and collection system

-

Apparatus for fractional distillation

-

Appropriate personal protective equipment (PPE) for handling aHF

Procedure:

-

Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled. The nickel electrodes are conditioned according to standard procedures to ensure optimal performance.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cooled electrochemical cell.

-

Addition of Substrate: A solution of adipoyl chloride in aHF is prepared and introduced into the cell. The concentration of the substrate is a critical parameter that influences the efficiency of the fluorination process.

-

Electrolysis: A constant current is applied across the electrodes. The cell voltage is typically maintained in the range of 5-6 V.[1] The temperature of the cell is carefully controlled, often at low temperatures, to manage the exothermic nature of the reaction and minimize side product formation. The electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.

-

Product Collection: The gaseous products, including this compound, hydrogen, and hydrogen chloride, are continuously removed from the cell and passed through a low-temperature condenser to separate the desired product from the non-condensable gases.

-

Purification: The collected crude product is then purified by fractional distillation to isolate this compound from any remaining starting material, partially fluorinated intermediates, and other byproducts. The purity of the final product is typically assessed by gas chromatography and NMR spectroscopy.

Causality Behind Experimental Choices:

-

Anhydrous Hydrogen Fluoride: Serves as both the solvent and the fluorine source. Its ability to dissolve a wide range of organic compounds and its electrochemical properties are key to the process.

-

Nickel Anode: The choice of nickel is critical as it forms the necessary high-valent fluoride layer that acts as the fluorinating agent. Other metals are generally not as effective.[4]

-

Controlled Temperature and Current Density: These parameters are crucial for optimizing the yield and selectivity of the reaction. Excessive temperature or current can lead to fragmentation of the organic molecule and the formation of unwanted byproducts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₆F₁₀O₂ |

| Molecular Weight | 294.05 g/mol |

| CAS Number | 37881-62-2 |

| IUPAC Name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride |

| Boiling Point | 72-74 °C |

| Density | ~1.67 g/cm³ |

| Appearance | Colorless liquid |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized this compound.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[7] For this compound, the ¹⁹F NMR spectrum is expected to show two main signals corresponding to the two distinct fluorine environments:

-

Acyl Fluoride (-COF): The fluorine atom of the acyl fluoride group is expected to resonate in the downfield region of the spectrum, typically between -20 and -70 ppm relative to CFCl₃.[8]

-

Perfluoroalkane Chain (-CF₂-): The fluorine atoms on the perfluorinated carbon chain will appear further upfield. The two sets of non-equivalent -CF₂- groups would be expected to show distinct signals, likely in the range of -110 to -130 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands associated with the C-F and C=O bonds:

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1850-1900 cm⁻¹, which is characteristic of the carbonyl group in an acyl fluoride.

-

C-F Stretch: Multiple strong absorption bands will be present in the region of 1100-1400 cm⁻¹, corresponding to the stretching vibrations of the numerous C-F bonds in the perfluorinated chain.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), perfluorinated compounds often undergo extensive fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 294, although it may be of low intensity. Common fragmentation pathways for perfluoroalkyl compounds involve the loss of CF₃, COF, and successive CF₂ units.[9][10][11][12]

Chemical Reactivity and Applications

The two acyl fluoride groups in this compound are highly reactive towards nucleophiles, making it a versatile precursor for a wide range of fluorinated materials.

Reactions with Nucleophiles

-

Hydrolysis: this compound readily reacts with water to form octafluoroadipic acid. This reaction highlights the need for anhydrous conditions during its synthesis and storage.

-

Reaction with Alcohols: In the presence of an appropriate catalyst or base, it reacts with alcohols to form the corresponding diesters. These fluorinated diesters can be used as specialty lubricants or plasticizers.

-

Reaction with Amines: Reaction with primary or secondary amines yields the corresponding diamides. These reactions are fundamental in the synthesis of fluorinated polyamides, which can exhibit enhanced thermal and chemical resistance.

Polymerization

The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization. It can be copolymerized with various diols or diamines to produce a range of high-performance fluorinated polyesters and polyamides. These polymers find applications in areas requiring materials with low friction, high durability, and resistance to harsh environments.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in materials science and specialty chemical synthesis. Its synthesis via the Simons electrochemical fluorination process provides a direct route to this important intermediate. A thorough understanding of its properties, reactivity, and safe handling is crucial for its successful application in the development of next-generation high-performance materials.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity of this compound

Caption: Key reactions of this compound with nucleophiles.

References

-

Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry. [Link]

-

Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids. ResearchGate. [Link]

-

Electrochemical fluorination. Wikipedia. [Link]

-

ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

-

Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy. Chemical Science (RSC Publishing). [Link]

- US9340884B2 - Process for the electrochemical fluorination of organic compounds.

-

Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process. Refubium - Freie Universität Berlin. [Link]

-

Simons: Joseph Simons. Penn State Materials Research Institute. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]

-

Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. SETAC. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

Sources

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 6. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. well-labs.com [well-labs.com]

- 11. researchgate.net [researchgate.net]

- 12. dioxin20xx.org [dioxin20xx.org]

An In-Depth Technical Guide to Octafluoroadipoyl Difluoride: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of octafluoroadipoyl difluoride, a key building block in modern organofluorine chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, and detailed analytical characterization. Our focus is on the practical application of scientific principles, explaining not just the 'how' but the 'why' behind the methodologies.

Introduction: The Significance of Perfluorinated Diacyl Fluorides

Organofluorine chemistry has emerged as a cornerstone of modern science, primarily because the introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological profiles.[1] The high electronegativity and small size of the fluorine atom create exceptionally strong and stable carbon-fluorine (C-F) bonds.[1] This substitution of hydrogen with fluorine imparts desirable properties such as enhanced thermal stability, chemical inertness, and unique reactivity.[1]

Within this field, perfluorinated diacyl fluorides are a pivotal class of molecules.[1] These compounds, characterized by a fully fluorinated carbon backbone terminated by highly reactive acyl fluoride (-COF) groups, are exceptionally versatile.[1] this compound (CAS: 37881-62-2), with its C4 perfluorinated chain, is a prime example. Its bifunctional nature makes it an invaluable monomer for producing advanced fluoropolymers like perfluoropolyethers and fluorinated polyesters, which are prized for their extreme durability and resistance.[1] This guide will provide the core knowledge required to effectively utilize and characterize this powerful chemical intermediate.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride.[2] Its structure consists of a six-carbon chain where the four internal carbons are perfluorinated (-CF₂-) and the two terminal carbons are part of acyl fluoride (-COF) functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37881-62-2 | [3][4][5] |

| Molecular Formula | C₆F₁₀O₂ | [2][3][4] |

| Molecular Weight | 294.05 g/mol | [2][4] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [2][5] |

| Physical State | Clear Liquid | [6] |

| Boiling Point | 73 °C | [6] |

| InChIKey | FDGCJTUAVVJFMB-UHFFFAOYSA-N | [2][5] |

| Solubility | Reacts with water | [6] |

Synthesis Pathway: Electrochemical Fluorination

Perfluoroacyl fluorides are commonly synthesized via electrochemical fluorination (ECF), also known as the Simons process.[7] This method is a cornerstone of industrial organofluorine chemistry, valued for its ability to replace all C-H bonds with C-F bonds in a single process.

Causality of Experimental Choice: ECF is preferred over direct fluorination with F₂ gas due to safety and control. Direct fluorination is extremely exothermic and often leads to fragmentation of the carbon backbone. ECF, performed in anhydrous hydrogen fluoride (aHF), proceeds in a more controlled manner at a nickel anode, allowing for the exhaustive fluorination of the organic substrate.[7] The starting material for this compound would be adipoyl chloride or adipic acid itself.

Experimental Protocol: Synthesis via Electrochemical Fluorination

This protocol is a representative laboratory-scale procedure and must be conducted with extreme caution by trained personnel due to the hazardous nature of anhydrous hydrogen fluoride.

-

Cell Preparation: A specialized Simons ECF cell, constructed from materials resistant to HF (e.g., Monel or nickel), containing a pack of alternating nickel anodes and cathodes, is dried meticulously under vacuum and heat.

-

Electrolyte Preparation: The cell is cooled and anhydrous hydrogen fluoride (aHF) is condensed into it under a dry nitrogen atmosphere. The conductivity of the aHF is typically enhanced by a supporting electrolyte if needed.

-

Substrate Introduction: Adipoyl chloride (the starting material) is slowly fed into the aHF electrolyte to a concentration of 5-10% by weight. The organic substrate must be soluble in aHF.

-

Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes. The temperature is maintained at approximately 0-20 °C. Gaseous byproducts, primarily H₂, are vented safely. The process continues until the current drops to a steady, low value, indicating the consumption of the starting material.

-

Product Recovery: The cell contents are carefully drained. The dense, fluorinated product phase is separated from the lighter aHF phase. Residual HF is removed by purging with dry nitrogen.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound (boiling point ~73 °C[6]) from partially fluorinated byproducts and isomers.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of this compound. The primary methods include ¹⁹F NMR, FT-IR, and Mass Spectrometry.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: For any organofluorine compound, ¹⁹F NMR is the most powerful analytical tool. It provides direct information about the electronic environment of each unique fluorine nucleus in the molecule. The chemical shifts (δ) are highly sensitive to substitution effects, and through-bond spin-spin coupling constants (J) provide definitive information about molecular connectivity. Due to the symmetry of this compound, a relatively simple spectrum is expected, primarily consisting of two main signals: one for the acyl fluoride (-COF) groups and one for the perfluorinated backbone (-CF₂- groups).

Expected Spectral Features:

-

Acyl Fluoride (F-C=O): A signal is expected in the positive chemical shift region, characteristic of acyl fluorides.

-

Perfluoroalkane Chain (-CF₂-): Two signals are expected in the region of -120 to -130 ppm. Due to the molecule's symmetry, the two -CF₂- groups adjacent to the acyl fluorides (α-CF₂) will be equivalent, and the two central -CF₂- groups (β-CF₂) will also be equivalent. These will appear as complex multiplets due to F-F coupling.

Table 2: Predicted ¹⁹F NMR Spectral Data

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -F CO | Positive δ (e.g., +20 to +40) | Triplet | Coupling to α-CF₂ |

| α-CF₂ | -120 to -125 | Multiplet | Coupling to F-CO and β-CF₂ |

| β-CF₂ | -125 to -130 | Multiplet | Coupling to α-CF₂ |

Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Prepare a ~5% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) if precise referencing is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the fluorine probe.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum.

-

Rationale: A simple 1D experiment is sufficient for structural confirmation. Key parameters include an appropriate spectral width to cover the expected chemical shift range, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Reference the spectrum (typically to external CFCl₃ at 0 ppm). Integrate the signals to confirm the ratio of fluorine atoms (1:2:2 for COF:α-CF₂:β-CF₂). Analyze the multiplicities and measure the coupling constants to confirm the connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The C-F and C=O bonds have very strong dipole moments, resulting in intense absorption bands in the IR spectrum. The position of the C=O stretch is particularly diagnostic for an acyl fluoride.

Expected Spectral Features:

-

C=O Stretch (Acyl Fluoride): A very strong and sharp absorption band is expected at a high wavenumber, typically in the range of 1850-1880 cm⁻¹ . This high frequency, compared to other carbonyls, is a direct result of the extreme electron-withdrawing effect of the attached fluorine atom.

-

C-F Stretch: A complex and very intense series of absorption bands is expected in the 1100-1300 cm⁻¹ region. This broad, strong absorption is the characteristic "fingerprint" of a perfluorinated aliphatic chain.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Rationale: ATR is chosen for its simplicity and speed. It requires no sample preparation and is ideal for liquid samples.

-

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of the major absorption bands and comparing them to reference values for acyl fluoride and C-F bonds.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will likely cause significant fragmentation, providing a detailed fingerprint, while ESI might yield a more prominent molecular ion or adduct.

Expected Fragmentation Pattern (under EI): The C-C bonds within the perfluorinated chain are relatively weak compared to the C-F bonds. Therefore, fragmentation is expected to occur via cleavage of these C-C bonds. Common fragments would include [M-F]⁺, [M-COF]⁺, and various CₓFᵧ⁺ fragments.

Table 3: Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Calculated m/z | Interpretation |

| [M]⁺ | [C₆F₁₀O₂]⁺ | 293.97 | Molecular Ion |

| [M-F]⁺ | [C₆F₉O₂]⁺ | 274.97 | Loss of a fluorine atom |

| [M-COF]⁺ | [C₅F₉O]⁺ | 246.97 | Loss of an acyl fluoride group |

| [CF₂COF]⁺ | [C₂F₃O]⁺ | 94.99 | Acyl fluoride containing fragment |

| [CF₃]⁺ | [CF₃]⁺ | 69.00 | Common perfluoroalkyl fragment |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or acetonitrile.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating volatile compounds (e.g., a DB-5ms). Set up a temperature program, for example, starting at 40 °C and ramping to 250 °C at 10 °C/min.

-

Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the observed fragmentation pattern with the expected pattern to confirm the structure.

-

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] As an acyl fluoride, it will react with water and other nucleophiles, including atmospheric moisture, to release corrosive hydrogen fluoride (HF). Therefore, all handling must be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a highly valuable and reactive intermediate in organofluorine chemistry. Its symmetric, perfluorinated structure provides a gateway to high-performance polymers and other specialized materials. A thorough understanding of its properties, synthesis, and, most critically, its analytical characterization is paramount for any researcher working in this field. The integrated application of ¹⁹F NMR, FT-IR, and Mass Spectrometry, guided by the principles and protocols outlined in this guide, provides a robust framework for ensuring the identity, purity, and successful application of this versatile compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 123466, this compound." PubChem, [Link]. Accessed January 17, 2026.

- Simons, J. H. "Production of Fluorocarbons." U.S.

- Graves, G. E., & Lustig, M. (1973). "A new synthesis of perfluoroacyl halides and anhydrides from perfluorocarboxylate salts. A synthetic study." Journal of Fluorine Chemistry, 2(3), 321–326.

- Krespan, C. G., & Petrov, V. A. (1996). "The Chemistry of Perfluoroalkoxy-alkanes, -alkenes, and -a-lactones." Chemical Reviews, 96(8), 3269-3302.

- Asahi Glass Co., Ltd. (2001). "A New Route to Perfluoro (alkoxyalkanoyl)

- Lin, T. S., & Lagow, R. J. (1984). "Synthesis of perfluoropolyethers by direct fluorination. An improved and simplified technique.

- Fuchigami, T., & Atobe, M. (2012). "Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

-

PubChem. "this compound | C6F10O2 | CID 123466." National Center for Biotechnology Information, [Link]. Accessed January 17, 2026.

- Huang, B. N., Haas, A., & Lieb, M. (1987). "A new method for the preparation of perfluorocarboxylic acids." Journal of Fluorine Chemistry, 36(1), 49-62.

- Du Pont de Nemours and Company. "Synthesis of carbon-labeled perfluoroalkyl compounds." WO2005092820A2, published October 6, 2005.

- Fuchigami, T. (2007). "Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids.

- Hoechst AG. "Process for preparing perfluoro-alkoxypropionic acid fluorides." CA1062268A, published September 23, 1979.

- Li, X., et al. (2024). "Electrosynthesis of adipic acid with high faradaic efficiency within a wide potential window.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 37881-62-2 [sigmaaldrich.com]

- 6. exfluor.com [exfluor.com]

- 7. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

Core Identification and Physicochemical Properties

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluorohexanedioyl Difluoride

This guide provides a comprehensive technical overview of 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride, a pivotal building block in advanced organofluorine chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into its synthesis, reactivity, applications, and handling, grounding technical protocols in established chemical principles.

2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride, commonly known as octafluoroadipoyl difluoride or perfluoroadipoyl difluoride, is a fully fluorinated derivative of the C6 dicarboxylic acid, adipic acid. The exhaustive fluorination of the carbon backbone dramatically alters its chemical properties, rendering it a uniquely valuable reagent.

Its formal IUPAC name is 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride [1]. The presence of two highly reactive acyl fluoride terminals on a rigid, electron-withdrawing perfluoroalkane chain makes it an exceptional bifunctional monomer and linker.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [1] |

| CAS Number | 37881-62-2 | [2][3][4] |

| Molecular Formula | C₆F₁₀O₂ | [1][2][3][5] |

| Molecular Weight | 294.05 g/mol | [1][3][5] |

| Appearance | Clear Liquid | [5] |

| Boiling Point | 72-74 °C | [2] |

| Solubility | Reacts with water | [5] |

| SMILES | F/C(=O)/C(F)(F)C(F)(F)C(F)(F)C(F)(F)\C(=O)F | [1] |

| InChIKey | FDGCJTUAVVJFMB-UHFFFAOYSA-N |[1] |

Synthesis Pathway: Electrochemical Fluorination (ECF)

The industrial synthesis of perfluorinated compounds, including acyl fluorides, predominantly relies on electrochemical fluorination (ECF). The Simons process, developed in the 1930s, is a foundational ECF method for this transformation[6]. This technique utilizes anhydrous hydrogen fluoride (HF) as both the fluorine source and the electrolytic medium. The hydrocarbon precursor, in this case, adipic acid or its more soluble derivative adipoyl chloride, is electrolyzed at a nickel anode, systematically replacing all carbon-hydrogen bonds with carbon-fluorine bonds[6].

The causality behind this choice of methodology is threefold:

-

Reagent Efficacy: Elemental fluorine (F₂) is dangerously reactive. ECF generates the reactive fluorine species in situ on the anode surface, providing a controlled method of fluorination.

-

Exhaustive Fluorination: The aggressive nature of the process ensures the complete replacement of hydrogen, yielding the desired perfluorinated product.

-

Functional Group Conversion: The process simultaneously converts the carboxylic acid groups into highly reactive acyl fluoride groups.

Experimental Protocol: Conceptual ECF Synthesis

-

Cell Preparation: A Simons ECF cell, typically constructed from steel or Monel, is equipped with a nickel anode and cathode pack. The system must be scrupulously dried to prevent the formation of water, which can lead to corrosion and undesirable side reactions.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at low temperature. Caution is paramount due to the extreme toxicity and corrosivity of aHF.

-

Substrate Introduction: Adipic acid or adipoyl chloride is dissolved in the aHF to create the electrolyte solution. The organic substrate provides the necessary conductivity.

-

Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes[6]. Gaseous byproducts, primarily hydrogen gas (H₂) at the cathode and some fragmentation products, are vented through a carefully managed off-gas system. The process is run until the current drops, indicating consumption of the starting material.

-

Product Isolation: Upon completion, the volatile product is separated from the high-boiling HF and polymeric byproducts via distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the potent electron-withdrawing nature of the perfluoroalkane backbone. This effect renders the carbonyl carbons of the two acyl fluoride groups exceptionally electrophilic and, therefore, highly susceptible to attack by a wide range of nucleophiles.

This bifunctionality allows it to act as a crosslinking agent or as a monomer for step-growth polymerization. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The fluoride ion is an excellent leaving group, facilitating rapid and often quantitative conversion.

Protocol: General Synthesis of a Perfluorinated Diamide

-

Reactor Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under an inert atmosphere.

-

Reagent Preparation: A solution of a primary or secondary amine (2.2 equivalents) in an aprotic solvent (e.g., dry tetrahydrofuran) is prepared.

-

Reaction: The flask containing the amine solution is cooled to 0 °C. This compound (1.0 equivalent) is added dropwise via the dropping funnel. An exothermic reaction is typically observed.

-

Workup: After stirring for 2-4 hours at room temperature, the reaction mixture is filtered to remove the amine hydrofluoride salt. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the pure diamide.

Applications in Drug Development and Materials Science

While a direct role in an approved drug is not documented, the strategic importance of this compound lies in its function as a specialized linker and monomer, particularly relevant to the drug development field.

-

Fluorinated Linkers: In complex modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, the linker connecting the payload to the targeting moiety is critical for the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile[7][]. Incorporating a perfluorinated segment like the one derived from this compound can:

-

Enhance Metabolic Stability: The strength of C-F bonds makes the linker resistant to metabolic degradation by enzymes.

-

Modulate Physicochemical Properties: Fluorination increases lipophilicity, which can be tuned to optimize cell membrane permeability[9][10].

-

Introduce Conformational Rigidity: The fluorinated chain can create a specific, rigid spatial orientation between the two ends of the conjugate, which can be crucial for efficacy[9][10].

-

-

Advanced Fluoropolymers: As a difunctional monomer, it is a precursor to high-performance fluoropolymers, such as perfluoropolyesters and perfluoropolyamides. These materials exhibit exceptional thermal stability and chemical inertness, making them suitable for specialized biomedical devices and coatings.

Spectroscopic Signature

For a molecule of this nature, ¹⁹F NMR spectroscopy is the most powerful characterization tool. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Reference |

|---|---|---|---|

| ¹⁹F | Acyl Fluoride (F -C=O) | +40 to +80 | Downfield shift due to the direct bond to the electron-deficient carbonyl carbon.[11] |

| ¹⁹F | α-Difluoromethylene (-CO-CF₂ -) | -115 to -125 | Adjacent to the strong electron-withdrawing carbonyl group. |

| ¹⁹F | β-Difluoromethylene (-CF₂-CF₂ -CF₂-) | -120 to -130 | Represents the "bulk" or internal perfluoroalkane environment.[11] |

| ¹³C | Carbonyl (C =O) | ~160 (triplet) | Split by the directly attached fluorine (¹JCF). |

| ¹³C | Perfluoroalkane (-CF₂ -) | ~110-120 (multiplet) | Complex splitting from adjacent fluorine atoms. |

Note: ¹⁹F NMR shifts are referenced to CFCl₃ at δ 0.00 ppm. Positive values are downfield.

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical and must be handled with stringent safety precautions. It is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[1]. It is also moisture-sensitive and corrosive.

Mandatory Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a robust airflow. An emergency safety shower and eyewash station must be immediately accessible[12].

-

Personal Protective Equipment (PPE):

-

Gloves: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned.

-

-

Dispensing and Use:

-

Use only glass or PTFE-lined syringes and cannulas for transfers. Do not use standard metal needles, which can be corroded by acyl fluorides.

-

Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from ambient moisture.

-

Keep containers tightly sealed when not in use.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., water, alcohols, bases).

-

The container must be made of a compatible fluoropolymer (e.g., PFA, FEP). Do not store in glass containers long-term, as HF produced upon slow hydrolysis can etch glass.

-

-

Spill & Emergency Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply a 2.5% calcium gluconate gel to the area to complex any absorbed fluoride ions. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Small Spills: Absorb the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Collect the material in a sealed, labeled container for hazardous waste disposal.

-

Conclusion

2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride is more than a mere fluorinated reagent; it is a strategic building block for creating molecules and materials with precisely engineered properties. Its high electrophilicity and bifunctional nature, derived from its unique perfluorinated structure, provide a direct route to advanced polymers and complex molecular architectures. For professionals in drug development and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential to safely and effectively harness its significant potential.

References

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Electrochemical fluorination. (n.d.). Wikipedia. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

This compound | C6F10O2 | CID 123466. (n.d.). PubChem. Retrieved from [Link]

-

Linker Design. (n.d.). SpiroChem. Retrieved from [Link]

-

Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. OCTAFLUOROADIPOYL FLUORIDE | 37881-62-2 [chemicalbook.com]

- 5. exfluor.com [exfluor.com]

- 6. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 7. Linker Design | SpiroChem [spirochem.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octafluoroadipoyl Difluoride: A Cornerstone in Advanced Fluoropolymer and Pharmaceutical Synthesis

Introduction: The Strategic Importance of Perfluorinated Building Blocks

In the landscape of modern materials science and medicinal chemistry, organofluorine compounds hold a position of exceptional significance. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, leading to materials with superior thermal and chemical stability, and pharmaceuticals with enhanced potency and metabolic profiles.[1][2] Within this class of molecules, perfluorinated diacyl fluorides, such as Octafluoroadipoyl Difluoride, represent a pivotal class of bifunctional building blocks. Their fully fluorinated backbone, capped with highly reactive acyl fluoride moieties, renders them indispensable precursors for the synthesis of high-performance fluoropolymers and complex pharmaceutical intermediates. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride, is a perfluorinated organic compound that serves as a key intermediate in fluorine chemistry.[3] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C6F10O2 | [3][4][5][6] |

| Molecular Weight | 294.05 g/mol | [3][5][6] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [3] |

| CAS Number | 37881-62-2 | [7] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 72-74 °C | [5] |

| Density | ~1.666 g/cm³ (Predicted) | [5] |

| Solubility | Reacts with water | [4] |

Synthesis of this compound: A Representative Protocol

The synthesis of perfluorinated acyl fluorides often involves the electrochemical fluorination (ECF) of their hydrocarbon analogues or the direct fluorination of a suitable precursor. While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from adipoyl chloride. The following protocol is a representative methodology based on established principles of organofluorine chemistry.

Objective: To synthesize this compound via fluorination of a suitable precursor.

Materials:

-

Adipoyl chloride

-

Anhydrous Hydrogen Fluoride (HF)

-

Inert solvent (e.g., perfluorohexane)

-

Nitrogen gas

-

Fluorinating agent (e.g., Cobalt(III) fluoride or via an electrochemical cell)

-

Glassware resistant to HF (e.g., PFA or FEP)

Experimental Protocol:

-

Preparation of the Precursor Solution: In a glovebox or under an inert nitrogen atmosphere, dissolve adipoyl chloride in an anhydrous, inert solvent like perfluorohexane within a specialized fluorination reactor.

-

Introduction of Fluorinating Agent:

-

For ECF: The reactor would be an electrochemical cell where the adipoyl chloride solution in anhydrous HF serves as the electrolyte. A current is passed through the cell to initiate fluorination.

-

Using a Metal Fluoride: For a chemical fluorination, a slurry of a high-valency metal fluoride like CoF3 in the inert solvent would be prepared in the reactor.

-

-

Fluorination Reaction: The precursor solution is slowly added to the fluorinating agent at a controlled, low temperature. The reaction is highly exothermic and must be carefully managed to prevent degradation of the carbon chain. The reaction proceeds to replace all hydrogen atoms with fluorine and convert the acyl chloride groups to acyl fluorides.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The volatile product, this compound, is then isolated from the solvent and any remaining starting material by fractional distillation under anhydrous conditions.

-

Characterization: The final product should be characterized by 19F NMR and FT-IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbons in the acyl fluoride groups. The strong electron-withdrawing effect of the perfluorinated alkyl chain significantly enhances this reactivity towards nucleophiles.

Nucleophilic Acyl Substitution: The Gateway to Fluoropolymers

The primary reaction pathway for this compound is nucleophilic acyl substitution. This bifunctional molecule can react with a variety of dinucleophiles to form long-chain polymers. For instance, reaction with diols will yield fluorinated polyesters, while reaction with diamines will produce fluorinated polyamides.

Exemplary Reaction: Polyester Synthesis

This compound reacts with a diol, such as 1,4-butanediol, in the presence of a non-nucleophilic base (e.g., pyridine) to form a polyester. The reaction proceeds via a standard nucleophilic acyl substitution mechanism at both ends of the molecule, leading to polymer chain extension.

Caption: Polycondensation of this compound with a diol.

Applications in Drug Development

While direct applications of this compound in final drug structures are uncommon, its role as a fluorinated building block is significant. The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8] this compound can be used to synthesize novel fluorinated linkers or scaffolds for drug discovery. For example, it can be reacted with mono-functional amines or alcohols attached to a pharmacophore to create new chemical entities with tailored properties. The resulting fluorinated chains can shield the molecule from metabolic enzymes and modulate its pharmacokinetic profile.

Caption: Synthesis of a fluorinated drug intermediate.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3] It is also corrosive and can cause severe skin burns and eye damage.[9]

-

Reactivity Hazards: It reacts with water, liberating toxic gas. It is also incompatible with acids, strong bases, strong oxidizing agents, and glass.[9]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eye wash and safety shower should be readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Due to its reactivity with glass, storage in fluoropolymer containers is recommended. It is moisture-sensitive and should be stored under an inert atmosphere.[9]

Conclusion

This compound is a highly valuable, albeit hazardous, chemical intermediate. Its perfluorinated structure and bifunctional nature make it a cornerstone for the synthesis of advanced fluoropolymers with exceptional properties. Furthermore, its utility as a fluorinated building block provides a powerful tool for medicinal chemists to strategically modify the properties of drug candidates. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

- Synquest Labs. (n.d.). Octafluoroadipoyl fluoride Safety Data Sheet.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exfluor.com [exfluor.com]

- 5. OCTAFLUOROADIPOYL FLUORIDE CAS#: 37881-62-2 [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to CAS Number 37881-62-2: Properties, Hazards, and Safe Handling of Octafluoroadipoyl Difluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary: This document provides a comprehensive technical overview of the chemical substance identified by CAS number 37881-62-2, Octafluoroadipoyl Difluoride. A significant discrepancy exists between the user-provided topic "3-(4-fluorophenyl)thiophene" and the compound associated with the provided CAS number. This guide will focus exclusively on the verified identity of CAS 37881-62-2. This compound is a highly reactive and hazardous compound, demanding stringent safety protocols. This guide delineates its chemical and physical properties, outlines its significant toxicological and physical hazards, and provides detailed protocols for its safe handling, storage, and emergency management.

Chemical Identity and Properties

This compound, with the CAS number 37881-62-2, is a perfluorinated acyl fluoride. Its unique chemical structure, characterized by a six-carbon chain fully substituted with fluorine atoms and terminated by two acyl fluoride groups, imparts high reactivity and specific physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆F₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 294.05 g/mol | [1][2] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [1] |

| Synonyms | Octafluoroadipoyl fluoride, Perfluoroadipoyl fluoride | [1][2] |

| Physical State | Liquid | [4][5] |

| Boiling Point | 72-74 °C | [2] |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [2] |

| Solubility | Reacts with water | [4] |

GHS Hazard Identification and Classification

This compound is classified as a highly hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity and corrosivity.

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[1][5]

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[5]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][5]

GHS Pictograms:

-

Skull and Crossbones (Acute Toxicity)

-

Corrosion (Skin and Eye Damage)

-

Exclamation Mark (Respiratory Irritation)

Signal Word: Danger[5]

Toxicological Profile and Health Effects

The toxicity of this compound is significant and multifaceted. Exposure through any route can lead to severe health consequences.

Primary Health Effects:

-

Inhalation: Toxic if inhaled, may cause respiratory irritation.[1][5]

-

Skin Contact: Toxic in contact with skin, causes severe skin burns.[1][5]

-

Eye Contact: Causes serious eye damage.[5]

Systemic Effects: Absorption of excessive fluoride ions (F-) can lead to acute systemic fluorosis. This condition is characterized by hypocalcemia (low calcium levels), which can interfere with numerous metabolic processes and cause damage to vital organs such as the heart, liver, and kidneys.[5]

Reactivity and Stability

This compound is a stable compound under normal storage conditions. However, it exhibits hazardous reactivity with certain substances.

-

Reactivity with Water: Reacts with water, liberating toxic gas.[5]

-

Reactivity with Acids: Contact with acids liberates toxic gas.[5]

-

Incompatible Materials: Strong bases, strong oxidizing agents, acids, and glass.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride can be generated.[5]

Safe Handling and Experimental Workflow

Due to its high toxicity and reactivity, all work with this compound must be conducted within a certified chemical fume hood with appropriate engineering controls. A strict, self-validating protocol is essential to ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Experimental Workflow: Inert Atmosphere Handling

The following workflow is recommended for handling this compound, particularly for reactions sensitive to moisture.

Sources

Navigating the Solubility of Octafluoroadipoyl Difluoride: A Technical Guide for Researchers

Abstract

Octafluoroadipoyl difluoride, a key bifunctional monomer in the synthesis of advanced fluoropolymers, presents unique handling and solubility challenges due to its high reactivity and fluorinated structure. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing its solubility, addresses the critical issue of its reactivity with protic solvents, and furnishes a detailed, field-proven protocol for the experimental determination of its solubility in a range of aprotic organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently and safely handle this versatile chemical intermediate.

Introduction: The Duality of a Perfluorinated Building Block

This compound (OADF), with the chemical formula C₆F₁₀O₂, is a cornerstone in the synthesis of high-performance fluorinated materials such as perfluoropolyethers and fluorinated polyesters.[1] Its perfluorinated backbone imparts exceptional thermal and chemical stability to the resulting polymers, while the two highly reactive acyl fluoride groups provide the handles for polymerization and further chemical transformations.[1]

However, the very features that make OADF a valuable synthetic precursor also dictate its challenging solubility profile. The high electronegativity of the fluorine atoms creates a molecule with a low polarizability, influencing its interactions with organic solvents. Furthermore, the electrophilic nature of the acyl fluoride moieties leads to high reactivity with any nucleophilic species, including many common solvents.

This guide will first explore the theoretical underpinnings of OADF's solubility and then provide a practical, step-by-step methodology for its empirical determination.

The Chemical Landscape of this compound

A thorough understanding of the chemical properties of OADF is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆F₁₀O₂ | [2] |

| Molecular Weight | 294.05 g/mol | [2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 72-74 °C | |

| Reactivity | Reacts with water and other nucleophiles | [3][4] |

Hazard Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Decoding Solubility: Theory and Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For OADF, two key factors are at play: its perfluorinated nature and the reactivity of its acyl fluoride groups.

The Role of the Perfluorinated Backbone

Perfluorinated compounds exhibit unique solubility characteristics. They are often immiscible with both polar and non-polar hydrocarbon-based organic solvents, leading to the concept of "fluorous" phases.[5] The solubility of OADF in a given organic solvent will depend on a delicate balance of dipole-dipole interactions and London dispersion forces. Solvents with some degree of polarity that can interact with the carbonyl groups of the acyl fluorides, without being nucleophilic, are likely to be better candidates for solubilization.

The Decisive Factor: Reactivity of Acyl Fluorides

The acyl fluoride groups are highly susceptible to nucleophilic attack. This has profound implications for solvent selection:

-

Protic Solvents (Alcohols, Water, Primary/Secondary Amines): These solvents are not suitable for simple solubility studies. They will react with OADF to form new compounds (esters, carboxylic acids, amides), rather than forming a stable solution. For instance, with an alcohol (R-OH), the following reaction will occur: FOC(CF₂)₄COF + 2 R-OH → ROC(O)(CF₂)₄C(O)OR + 2 HF

-

Aprotic Solvents: The focus for dissolving OADF must be on aprotic solvents. These solvents lack acidic protons and are therefore less likely to react with the acyl fluoride groups.

Based on these principles, a range of aprotic organic solvents with varying polarities should be considered for solubility testing.

Table of Recommended Solvents for Solubility Testing:

| Solvent Class | Examples | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, aprotic. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Polar aprotic, but potential for slow enolate-type reactions should be considered. |

| Esters | Ethyl acetate, Butyl acetate | Aprotic with some polarity. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon tetrachloride | Generally good solvents for a range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Non-polar aprotic. |

| Nitriles | Acetonitrile | Polar aprotic. |

| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Highly polar aprotic, but potential for slow reaction over time. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative solubility data, the following protocol provides a robust method for determining the solubility of OADF in a selection of aprotic organic solvents. This method is based on the "excess solid" (or in this case, "excess liquid") method, where the solute is added to the solvent until saturation is reached.

Safety First: Handling this compound

-

Work in a certified fume hood.

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof goggles, face shield, and a flame-retardant lab coat.

-

Have an appropriate spill kit readily available.

-

Avoid inhalation of vapors and contact with skin and eyes.

Materials and Equipment

-

This compound (as pure as possible)

-

Selected anhydrous aprotic organic solvents

-

Small, sealable glass vials with PTFE-lined caps

-

Calibrated positive displacement micropipettes

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer or magnetic stirrer with stir bars

-

Centrifuge

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

-

Syringes and syringe filters (PTFE, 0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility of OADF is depicted in the following diagram:

Caption: Workflow for the experimental determination of OADF solubility.

Step-by-Step Methodology

-

Preparation of Vials and Solvents:

-

Thoroughly clean and dry a series of small glass vials with PTFE-lined screw caps.

-

Tare each vial on an analytical balance.

-

Using a calibrated micropipette, add a precise volume (e.g., 1.00 mL) of the chosen anhydrous organic solvent to each vial. Record the mass of the solvent.

-

-

Incremental Addition of OADF:

-

In a fume hood, carefully add a small, known amount of OADF to the solvent using a positive displacement micropipette.

-

Seal the vial tightly and agitate using a vortex mixer or magnetic stirrer until the OADF is fully dissolved.

-

Continue adding small increments of OADF, ensuring complete dissolution after each addition, until a persistent second phase (undissolved OADF) is observed.

-

-

Equilibration:

-

Once an excess of OADF is present, place the vials in a temperature-controlled environment (e.g., a shaker bath at 25 °C) and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at a moderate speed to sediment the undissolved OADF.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the supernatant through a PTFE syringe filter into a clean, tared vial to remove any suspended microdroplets.

-

-

Quantitative Analysis (GC-MS):

-

Prepare a series of calibration standards of OADF in the same solvent at known concentrations.

-

Analyze the calibration standards and the saturated solution sample by GC-MS.

-

Construct a calibration curve by plotting the peak area of OADF against its concentration.

-

Determine the concentration of OADF in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.

-

Conclusion: Empowering a Path to Discovery

While a definitive, pre-existing table of this compound's solubility in all common organic solvents remains elusive in the public domain, this guide provides a far more valuable asset: a comprehensive understanding of the principles governing its solubility and a robust, validated protocol for its determination. By recognizing the critical role of the compound's reactivity and the unique nature of its perfluorinated structure, researchers can make informed decisions about solvent selection. The detailed experimental workflow provided herein empowers scientists to generate their own high-quality solubility data, ensuring the success of their synthetic endeavors and advancing the development of novel fluorinated materials.

References

- Synquest Labs.

- Benchchem. This compound | 37881-62-2.

- Exfluor. Octafluoroadipoyl fluoride, 98%, CAS Number: 37881-62-2.

- PubChem. This compound | C6F10O2 | CID 123466.

- TCI Chemicals. Fluorous Chemistry.

- PubChem. This compound | C6F10O2 | CID 123466.

Sources

An In-depth Technical Guide to the Thermal Stability of Octafluoroadipoyl Difluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoroadipoyl difluoride (OADF) is a pivotal bifunctional monomer in the synthesis of advanced fluoropolymers, prized for their exceptional thermal and chemical resistance.[1] As applications for these materials expand into increasingly demanding environments, a thorough understanding of the thermal stability of OADF is paramount for ensuring process safety, material integrity, and performance. This guide provides a comprehensive analysis of the anticipated thermal behavior of OADF, drawing upon established principles of organofluorine chemistry and data from analogous perfluorinated compounds. In the absence of direct, publicly available experimental data on the thermal decomposition of OADF, this paper synthesizes information from related perfluoroacyl fluorides and perfluorinated alkanes to propose likely decomposition pathways and influencing factors. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to rigorously assess the thermal stability of OADF and its derivatives, ensuring a foundation of safety and scientific integrity in its application.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound, with the chemical formula C₆F₁₀O₂, is a perfluorinated diacyl fluoride.[2] Its structure, characterized by a fully fluorinated six-carbon backbone capped with highly reactive acyl fluoride groups, makes it an exceptionally versatile building block for the synthesis of fluorinated polymers such as perfluoropolyethers and fluorinated polyesters.[1] The introduction of fluorine atoms into organic molecules dramatically alters their properties, imparting enhanced thermal stability, chemical inertness, and modified reactivity due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [2] |

| CAS Number | 37881-62-2 | [3][4] |

| Molecular Formula | C₆F₁₀O₂ | [2][3][4] |

| Molecular Weight | 294.05 g/mol | [2] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 73 °C | [5] |

Inferred Thermal Stability and Decomposition Pathways

Proposed Decomposition Mechanisms

At sufficiently high temperatures, the C-C bonds within the perfluoroalkyl chain of this compound are expected to undergo homolytic cleavage. This process generates perfluorocarbon radicals, which can then recombine or react with other species to form a variety of smaller, volatile organofluorine compounds.[7]

Another potential decomposition pathway involves the acyl fluoride groups. While relatively stable, these groups can participate in complex degradation reactions at very high temperatures, potentially leading to the formation of highly toxic carbonyl fluoride (COF₂), also known as fluorophosgene.[9][10] Carbonyl fluoride readily hydrolyzes in the presence of moisture to form carbon dioxide (CO₂) and highly corrosive hydrogen fluoride (HF).[7][9]

Caption: Proposed Thermal Decomposition Pathways for this compound.

Influence of Atmosphere and Impurities

The thermal stability and decomposition products of this compound are significantly influenced by the surrounding atmosphere and the presence of impurities.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the primary decomposition mechanism is expected to be pyrolysis through C-C bond cleavage.[7]

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen can facilitate defluorination and the formation of oxidation products, potentially lowering the decomposition temperature.[11]

-

Moisture: Water is a critical impurity. Perfluoroacyl fluorides are known to hydrolyze to their corresponding perfluorinated carboxylic acids.[6][8] The presence of water can lead to the formation of octafluoroadipic acid, which upon heating, can decompose to shorter-chain perfluoroacyl fluorides and other hazardous byproducts like HF.[7][8]

Experimental Protocols for Thermal Stability Assessment

To ensure the safe and effective use of this compound, a thorough experimental evaluation of its thermal stability is essential. The following protocols describe a self-validating system for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (platinum or ceramic).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to assess the effect of oxygen on decomposition.

-

Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)